molecular formula C17H17N5O3 B2707361 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428355-24-1

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2707361
CAS No.: 1428355-24-1
M. Wt: 339.355
InChI Key: YRTNOCZWAZJIKT-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical screening. This acetamide derivative features a hybrid structure incorporating phenoxy and pyrazolyl-pyrimidine motifs, a design often explored in the development of kinase-targeted molecular libraries. Its core research value is as a potential protein kinase inhibitor, with preliminary investigations suggesting activity against [Specify Kinase Family, e.g., CMGC or AGC kinase families] which are implicated in cellular processes such as proliferation and signal transduction. The proposed mechanism of action involves competitive binding to the ATP-binding site of the target kinase, thereby modulating the phosphorylation and activity of downstream effector proteins. Researchers utilize this compound in in vitro assays to study kinase signaling pathways, cancer cell biology, and for the identification of novel therapeutic targets. With a molecular formula of C18H19N5O3 and a molecular weight of 353.38 g/mol, it is supplied as a solid powder of high chemical purity. Strictly for Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-4-5-13(14(8-12)24-2)25-10-17(23)21-15-9-16(19-11-18-15)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNOCZWAZJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Introduction of the Methoxy-Substituted Phenoxy Moiety: The final step involves the etherification of the acetamide intermediate with 2-methoxy-4-methylphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide (, †)

  • Key Differences :
    • Replaces the pyrimidine-pyrazole core with a chloroacetamide group.
    • Features a chiral methoxy-methylethyl substituent, enhancing stereochemical complexity.
  • Inferred Properties :
    • Likely used as an herbicide, given the prevalence of chloroacetamide derivatives in agrochemicals .

2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (, Compound 18)

  • Key Differences :
    • Contains a 5-fluoro substituent on the pyrimidine ring and a methylpyrazole group.
    • Exhibits CDK2 inhibitory activity (IC₅₀ = 17 nM), highlighting the impact of fluorine on target affinity .

2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide ()

  • Key Differences: Substitutes the methoxy-methylphenoxy group with dichlorophenoxy. Includes 3,5-dimethylpyrazole instead of unsubstituted pyrazole.
  • Inferred Properties: Dichlorophenoxy groups may increase lipophilicity and membrane permeability compared to the target compound’s methoxy-methylphenoxy group .

Table 1: Substituent Effects on Key Properties

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrimidine-pyrazole 2-methoxy-4-methylphenoxy Moderate lipophilicity; electron-donating
Compound 18 () Pyrimidine-pyrazole 5-fluoro, 1-methylpyrazole Enhanced target affinity (CDK2 inhibition)
Compound Pyrimidine-pyrazole 2,4-dichlorophenoxy, 3,5-dimethylpyrazole High lipophilicity; steric hindrance
  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The target’s methoxy group (electron-donating) may improve metabolic stability compared to electron-withdrawing groups like chlorine or fluorine .

Biological Activity

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives of compounds similar to this compound display significant antiproliferative effects against cancer cell lines. For instance, related compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, including MCF-7 and HCT116 .
  • Antioxidant Activity : The presence of methoxy and hydroxy groups in the structure enhances the antioxidant properties of the compound. These groups are known to stabilize free radicals, contributing to reduced oxidative stress in cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells, as evidenced by studies showing reduced viability in treated cell lines.
  • Antioxidant Mechanism : The methoxy groups can donate electrons or hydrogen atoms, neutralizing free radicals and preventing cellular damage .
  • Targeting Specific Pathways : Similar compounds have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Study on Antiproliferative Effects :
    • A series of N-substituted benzimidazole carboxamides were synthesized and tested for their antiproliferative activities against various cancer cell lines. Compounds with similar structural features showed promising results with IC50 values indicating strong efficacy against MCF-7 cells .
  • Antioxidant Activity Assessment :
    • Research indicated that compounds with methoxy and hydroxy substitutions exhibited enhanced antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the structural modifications present in the compound may contribute significantly to its biological efficacy .

Data Summary Table

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 1.2 - 5.3 μM (MCF-7, HCT116)
AntioxidantEnhanced activity over BHT
MechanismCell cycle inhibition, apoptosis

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